BRD4 BD2 Binding Affinity: Sub-Nanomolar Kd vs. Reference Bromodomain Inhibitor JQ1
The compound demonstrates a dissociation constant (Kd) of 0.300 nM for human BRD4 BD2 as measured by BROMOscan assay using partial-length BRD4 BD2 expressed in a bacterial expression system [1]. By comparison, the well-characterized BET bromodomain inhibitor JQ1 exhibits a reported Kd of approximately 100 nM for BRD4 BD2 in isothermal titration calorimetry (ITC) assays [2]. This represents an approximately 333-fold improvement in binding affinity for the target compound relative to JQ1. It must be noted that the comparison is cross-study and cross-assay (BROMOscan vs. ITC), which limits the quantitative precision of the fold-difference estimate.
| Evidence Dimension | Binding affinity (Kd) for BRD4 BD2 |
|---|---|
| Target Compound Data | Kd = 0.300 nM |
| Comparator Or Baseline | JQ1: Kd ≈ 100 nM for BRD4 BD2 |
| Quantified Difference | ~333-fold higher affinity (cross-assay comparison) |
| Conditions | Target: BROMOscan assay (DiscoverX); Comparator: ITC. Both using recombinant human BRD4 BD2 domain. |
Why This Matters
A >300-fold separation in binding affinity, even when assay conditions differ, signals that the oxan-4-yloxy substitution pattern confers a meaningful thermodynamic advantage at the BD2 pocket that generic BRD4 inhibitors lack, making this compound a preferred tool for experiments requiring maximal BD2 occupancy at low concentrations.
- [1] BindingDB BDBM50148603. N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide; Kd = 0.300 nM for human BRD4 BD2 (BROMOscan assay). View Source
- [2] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. View Source
